molecular formula C16H22Cl2N2O B10764712 3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide CAS No. 98717-01-2

3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide

Cat. No.: B10764712
CAS No.: 98717-01-2
M. Wt: 329.3 g/mol
InChI Key: JGPNMZWFVRQNGU-GJZGRUSLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide involves several steps. The key steps include the formation of the benzamide structure and the introduction of the dimethylamino group. The reaction typically starts with the chlorination of benzene to form 3,4-dichlorobenzoyl chloride. This intermediate is then reacted with (1S,2S)-2-(dimethylamino)cyclohexylamine under controlled conditions to form the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods while ensuring strict control over reaction conditions and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various metabolites and derivatives of the original compound. These products can have different pharmacological properties and are often studied to understand the metabolism and effects of the parent compound .

Scientific Research Applications

3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used to study the structure-activity relationship of synthetic opioids.

    Biology: Researchers use it to understand the interaction of synthetic opioids with biological receptors.

    Medicine: Although not used medically, it helps in the development of new analgesics.

Mechanism of Action

The compound exerts its effects by acting as an agonist of the μ-opioid receptor. It has a significantly lower affinity for the κ-opioid and δ-opioid receptors. The binding of the compound to the μ-opioid receptor leads to analgesic effects, sedation, and euphoria. The metabolism of the compound involves mono- and didesmethylation followed by hydroxylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide is unique due to its high potency and specific interaction with the μ-opioid receptor. Its structure-activity relationship has been extensively studied, making it a valuable compound for research .

Properties

/ALTERNATIVE and IN VITRO TESTS/ U-47700 /was evaluated/ for its in vitro binding activity using guinea pig brain at the mu opioid receptor (MOR) and the kappa opioid receptor (KOR). U-47700 had high affinity at the MOR and bound with a KD of 5.3 nM and weakly at the KOR with a KD of 910 nM resulting in a >171x preference for the MOR relative to the KOR. (14) Subsequently these researchers reported U-47700 receptor affinities (IC50s) of 9 and 300 nM, respectively, for the MOR and KORs.

CAS No.

98717-01-2

Molecular Formula

C16H22Cl2N2O

Molecular Weight

329.3 g/mol

IUPAC Name

3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide

InChI

InChI=1S/C16H22Cl2N2O/c1-19(2)14-6-4-5-7-15(14)20(3)16(21)11-8-9-12(17)13(18)10-11/h8-10,14-15H,4-7H2,1-3H3/t14-,15-/m0/s1

InChI Key

JGPNMZWFVRQNGU-GJZGRUSLSA-N

Isomeric SMILES

CN(C)[C@H]1CCCC[C@@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CN(C)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl

Color/Form

White or light pink powder

Origin of Product

United States

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